methyl 4-(2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate
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Description
Methyl 4-(2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C21H25N3O6S and its molecular weight is 447.51. The purity is usually 95%.
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Biological Activity
Methyl 4-(2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate, often referred to in literature as a sulfonamide derivative, exhibits noteworthy biological activity primarily through its interactions with various biological targets, including enzymes and receptors. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound's structure can be broken down into key components that contribute to its biological activity:
- Methyl group : Enhances lipophilicity, aiding membrane permeability.
- Piperidine ring : Known to interact with neurotransmitter receptors.
- Sulfonamide moiety : Implicated in enzyme inhibition, particularly carbonic anhydrases.
This compound functions primarily as an inhibitor of certain carbonic anhydrase (CA) isozymes. These enzymes are crucial in regulating pH and fluid balance in tissues. The compound has shown a high affinity for CAIX, which is overexpressed in various cancers, making it a candidate for anticancer therapy.
Binding Affinity
Recent studies have demonstrated the compound's binding affinity to CAIX, with a dissociation constant (Kd) measured at approximately 0.12 nM, indicating potent inhibitory action compared to other isozymes. This selectivity is critical for minimizing side effects associated with broader enzyme inhibition .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Biological Target | Binding Affinity (Kd) | Selectivity | Potential Application |
---|---|---|---|
Carbonic Anhydrase IX | 0.12 nM | >100-fold over other CA isozymes | Anticancer therapy |
Other CA Isozymes | Variable | Low | - |
Case Studies and Research Findings
-
Anticancer Properties :
A study highlighted the efficacy of this compound in inhibiting tumor growth in xenograft models. The compound reduced tumor size significantly compared to controls, demonstrating its potential as a therapeutic agent against solid tumors . -
Enzyme Inhibition :
In vitro assays confirmed that the compound effectively inhibited CAIX activity, leading to decreased acidification of the tumor microenvironment. This effect was linked to enhanced apoptosis in cancer cells exposed to the compound . -
Pharmacokinetics :
Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics, suggesting that the compound could be developed into a viable pharmaceutical formulation for systemic administration .
Properties
IUPAC Name |
methyl 4-[[2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S/c1-15-9-12-24(13-10-15)31(28,29)18-4-3-11-23(20(18)26)14-19(25)22-17-7-5-16(6-8-17)21(27)30-2/h3-8,11,15H,9-10,12-14H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHWMSJUVHUGRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.